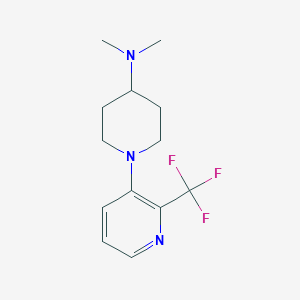

N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine

Description

Historical Context of Piperidine and Trifluoromethylpyridine Derivatives in Medicinal Chemistry

The historical development of piperidine derivatives in medicinal chemistry traces back to 1850 when the Scottish chemist Thomas Anderson first reported piperidine, followed by independent work by French chemist Auguste Cahours in 1852. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundation for understanding this important heterocyclic system. The name piperidine originates from the genus name Piper, which is the Latin word for pepper, reflecting its natural occurrence in black pepper and its characteristic properties.

The industrial significance of piperidine became evident with the development of large-scale production methods, primarily through the hydrogenation of pyridine using molybdenum disulfide catalysts. The reaction follows the stoichiometry: C5H5N + 3 H2 → C5H10NH, representing a crucial transformation that enabled widespread pharmaceutical applications. Piperidine derivatives have since emerged as essential synthetic fragments for drug design, with more than 7000 piperidine-related papers published in recent years according to scientific databases.

The evolution of trifluoromethylpyridine chemistry began much later, with the first synthesis of an aromatic compound bearing a trifluoromethyl group reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride to afford benzotrifluoride. The introduction of trifluoromethyl groups into pyridine rings to afford trifluoromethylpyridine was first achieved in 1947 using synthetic procedures similar to those used for benzotrifluoride, involving chlorination and fluorination of picoline. This development marked a significant milestone in fluorinated heterocyclic chemistry, as trifluoromethylpyridine derivatives demonstrated unique physicochemical properties compared to their non-fluorinated counterparts.

The pharmaceutical industry's recognition of trifluoromethylpyridine derivatives as valuable intermediates has grown substantially over recent decades. Currently, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, while several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval. The biological activities of these derivatives are attributed to the combination of the unique physicochemical properties of fluorine atoms and the distinctive characteristics of the pyridine moiety.

Structural Significance of the Piperidine-Pyridine Hybrid Framework

The piperidine-pyridine hybrid framework represents a sophisticated molecular architecture that combines the structural and pharmacological advantages of both heterocyclic systems. Piperidine, characterized by its six-membered saturated ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, provides conformational flexibility and serves as a crucial pharmacophore in numerous therapeutic agents. The piperidine ring system offers multiple sites for substitution and functionalization, enabling fine-tuning of molecular properties and biological activities.

Pyridine, as an aromatic six-membered heterocycle containing one nitrogen atom, contributes distinct electronic properties and hydrogen bonding capabilities to the hybrid framework. The electron-deficient nature of the pyridine ring enhances its ability to participate in π-π stacking interactions and coordinate with metal centers, properties that are valuable in biological systems. The combination of piperidine and pyridine moieties creates molecules with enhanced binding affinity and specificity toward biological targets.

Research has demonstrated that heterocyclic hybrids containing piperidine and pyridine moieties exhibit a wide range of biological activities, including antibacterial, antimicrobial, antifungal, antimalarial, anticancer, antiproliferative, antihypertensive, and antiparasitic properties. The structural versatility of these hybrids allows for the incorporation of additional functional groups that can modulate solubility, metabolic stability, and target selectivity. The derivatives of these pervasive nuclei have retained a distinct position in medicinal chemistry and are often incorporated in synthetic drug discovery programs.

The specific structural arrangement in this compound creates a molecule where the piperidine ring provides conformational flexibility while the trifluoromethylpyridine moiety contributes electronic properties and lipophilicity. This combination results in a compound with enhanced membrane permeability and potential for diverse biological interactions. The positioning of the trifluoromethyl group at the 2-position of the pyridine ring influences both the electronic distribution and steric environment around the nitrogen-containing heterocycles.

| Structural Component | Contribution to Molecular Properties |

|---|---|

| Piperidine Ring | Conformational flexibility, hydrogen bonding capability, pharmacophore properties |

| Pyridine Ring | Aromatic character, electron deficiency, π-π stacking interactions |

| Trifluoromethyl Group | Lipophilicity enhancement, metabolic stability, electronic effects |

| N,N-Dimethyl Substitution | Steric hindrance, basicity modulation, conformational preferences |

Role of Trifluoromethyl Groups in Modulating Bioactivity and Physicochemical Properties

The trifluoromethyl group represents one of the most significant functional groups in modern medicinal chemistry, fundamentally altering the physicochemical and biological properties of organic molecules. The unique characteristics of fluorine atoms, including their high electronegativity, small size, and strong carbon-fluorine bonds, create distinctive effects when incorporated into molecular frameworks. Substitution with fluorine or fluorine-containing moieties can have substantial impacts on molecular conformation, acid dissociation constants, metabolism, translocation, and biomolecular affinity.

The trifluoromethyl group's influence on lipophilicity is particularly noteworthy, as it significantly enhances a compound's ability to penetrate biological membranes while maintaining appropriate aqueous solubility. This dual character makes trifluoromethylated compounds attractive candidates for drug development, as they can achieve optimal pharmacokinetic properties. The hydrophobic constant differences between trifluoromethylpyridine derivatives and their non-fluorinated analogs demonstrate this effect, with 3-(trifluoromethyl)pyridine showing a hydrophobic constant of 1.7 compared to benzotrifluoride's value of 3.0.

Research has established that trifluoromethyl groups contribute to metabolic stability by creating resistance to oxidative metabolism, particularly by cytochrome P450 enzymes. The strong carbon-fluorine bonds are relatively inert to biological transformation processes, extending the half-life of trifluoromethylated compounds in biological systems. This property is particularly valuable in pharmaceutical applications where sustained activity is desired.

The electronic effects of trifluoromethyl substitution extend beyond simple hydrophobic interactions. The electron-withdrawing nature of the trifluoromethyl group affects the basicity of nearby nitrogen atoms and influences the overall charge distribution within the molecule. In this compound, the trifluoromethyl group's position adjacent to the pyridine nitrogen creates specific electronic perturbations that can influence binding interactions with biological targets.

The mechanism of action for compounds containing trifluoromethyl groups typically involves enhanced interaction with specific biological targets such as receptors or enzymes. The trifluoromethyl group's contribution to lipophilicity facilitates membrane penetration and intracellular target engagement, while the piperidine and pyridine moieties provide binding affinity and specificity. This combination enables modulation of target activity and achievement of desired biological effects.

| Property | Effect of Trifluoromethyl Group |

|---|---|

| Lipophilicity | Significant enhancement, improved membrane permeability |

| Metabolic Stability | Increased resistance to oxidative metabolism |

| Electronic Distribution | Electron-withdrawing effects, altered pKa values |

| Bioavailability | Enhanced oral absorption and tissue distribution |

| Protein Binding | Modified interactions with biological macromolecules |

| Half-life | Extended duration of action in biological systems |

The strategic incorporation of trifluoromethyl groups into heterocyclic frameworks like that found in this compound represents a sophisticated approach to molecular design. The resulting compounds benefit from the synergistic effects of multiple structural elements, creating molecules with optimized properties for biological applications. The continued development of synthetic methodologies for introducing trifluoromethyl groups into complex molecular architectures ensures that such compounds will remain important tools in medicinal chemistry research.

Properties

IUPAC Name |

N,N-dimethyl-1-[2-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3/c1-18(2)10-5-8-19(9-6-10)11-4-3-7-17-12(11)13(14,15)16/h3-4,7,10H,5-6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYPCNHQVSBPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(N=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated pyridine derivative.

Substitution with Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine exhibits significant anticancer properties. A structure–activity relationship study demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, outperforming traditional chemotherapeutics like bleomycin in specific models, such as hypopharyngeal tumor cells .

Mechanism of Action

The mechanism involves interactions with molecular targets where the trifluoromethyl group enhances binding to hydrophobic pockets within proteins, while the dimethylamino group can form hydrogen bonds with amino acid residues. This interaction can modulate enzyme or receptor activity, leading to diverse biological effects .

Neuropharmacology

The compound's structural features position it as a potential candidate for treating neurodegenerative diseases. Its ability to inhibit cholinesterase and target amyloid beta aggregation suggests it may play a role in Alzheimer's disease treatment .

Materials Science Applications

This compound is also explored for its properties in materials science. The unique chemical structure allows for the development of advanced materials such as polymers and coatings. The compound's stability and reactivity can be harnessed to create materials with tailored properties for specific applications.

Biological Studies

In biological research, this compound serves as a valuable tool for studying various pathways and interactions due to its unique chemical characteristics. Its ability to modulate biological activity makes it useful in pharmacological studies aimed at understanding disease mechanisms and therapeutic interventions .

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of this compound revealed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to conventional treatments. The results suggested that the compound's unique structure contributes significantly to its therapeutic potential .

Case Study 2: Neurodegenerative Disease Research

Research investigating the inhibition of cholinesterase by this compound showed promising results in models simulating Alzheimer's disease pathology. The findings suggest that compounds with similar structures may offer dual benefits by targeting multiple pathways involved in neurodegeneration .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the dimethylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

Key Observations :

- Compared to Compound 21 and 25, the dimethylamino group in the target compound may enhance solubility and pharmacokinetic profiles due to reduced steric bulk compared to methyl/ethyl substitutions .

a. Antiparasitic Activity

- UDD (): Exhibits potent inhibition of Trypanosoma cruzi via non-azolic CYP51 enzyme inhibition, comparable to posaconazole . The dual trifluoromethyl groups likely enhance target binding and metabolic resistance.

- However, the absence of a second trifluoromethyl group (as in UDD) may reduce potency .

Critical Analysis of Substituent Effects

- Trifluoromethyl Group : Present in all compared compounds, this group enhances lipophilicity and electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets .

- Amino Group Modifications: Dimethylamino (Target): Increases basicity (pKa ~8–9) and may enhance blood-brain barrier penetration compared to bulkier substituents in Compound 25 .

Biological Activity

N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine, with the molecular formula CHFN and a molecular weight of 273.30 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a trifluoromethyl-pyridine moiety. The presence of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 273.30 g/mol |

| CAS Number | 1779124-45-6 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A structure–activity relationship study indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperidine structures showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin .

DPP-IV Inhibition

The compound has also been investigated for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors prevent the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels. Compounds with similar structural motifs have demonstrated significant DPP-IV inhibitory activity, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized various piperidine derivatives, including this compound, and evaluated their cytotoxicity against cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity with an IC50 value significantly lower than that of established anticancer agents .

Case Study 2: DPP-IV Inhibition

A comparative analysis of DPP-IV inhibitors revealed that compounds similar to this compound displayed promising results in lowering glucose levels in diabetic models. The study emphasized the importance of trifluoromethyl substitutions in enhancing binding affinity to the DPP-IV enzyme .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-Dimethyl-1-(2-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with piperidine precursors via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, trifluoromethylpyridine derivatives can react with dimethylamine-functionalized piperidines under inert atmospheres (argon/nitrogen) with catalysts like copper(I) bromide . Optimization strategies include:

- Temperature control : Maintaining 35–50°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalyst screening : Copper or palladium catalysts improve coupling efficiency .

- Key Characterization : Post-synthesis, use H/C NMR to confirm regioselectivity and HRMS for molecular weight validation .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer : The CF group increases hydrophobicity (logP ~2.5–3.0) and metabolic stability, as observed in analogs . To assess this:

- Lipophilicity assays : Measure partition coefficients (octanol/water) to correlate with membrane permeability.

- Metabolic stability studies : Use liver microsomes to evaluate oxidative degradation rates .

- Structural Insight : The electron-withdrawing CF group alters π-π stacking in receptor binding, as shown in X-ray crystallography of related pyridine-piperidine systems .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assays?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Purity validation : Use HPLC-MS (≥95% purity) to rule out confounding impurities .

- Assay standardization : Compare IC values under consistent pH and temperature (e.g., 37°C, pH 7.4).

- Structural analogs : Test derivatives (e.g., replacing CF with Cl) to isolate pharmacophore contributions .

Q. What computational approaches predict the compound’s binding modes to neurological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with serotonin/dopamine receptors:

- Docking : Use crystal structures of 5-HT (PDB: 6A93) to identify key hydrogen bonds with the piperidine nitrogen .

- Free Energy Calculations : MM/PBSA estimates binding affinity changes upon CF substitution .

- Validation : Compare predicted ΔG values with SPR-measured K (e.g., <10 μM indicates high affinity) .

Q. How can reaction scalability challenges be addressed for multi-step syntheses?

- Methodological Answer : Challenges include low yields (<20%) in final steps due to steric hindrance. Solutions involve:

- Flow chemistry : Continuous processing improves mixing and heat transfer for Pd-mediated couplings .

- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during amination .

- Data Table :

| Step | Yield (%) | Key Improvement |

|---|---|---|

| Coupling | 35 | Pd(OAc)/XPhos ligand |

| Deprotection | 85 | HCl/dioxane |

Contradiction Analysis

Q. Why do some studies report low solubility despite high logP values?

- Resolution : The compound’s planar pyridine ring promotes crystalline packing, reducing aqueous solubility despite hydrophobicity. Techniques to enhance solubility:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.